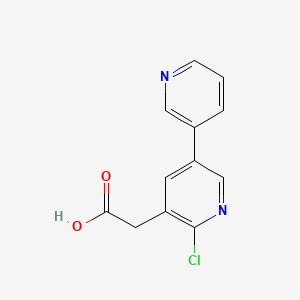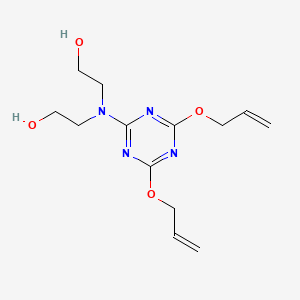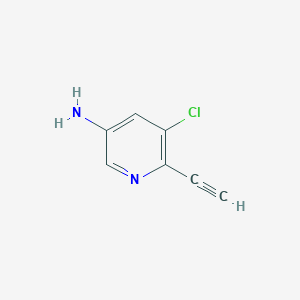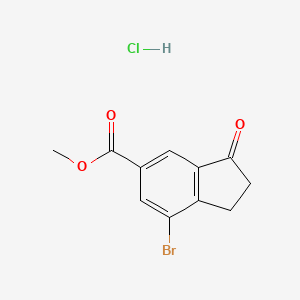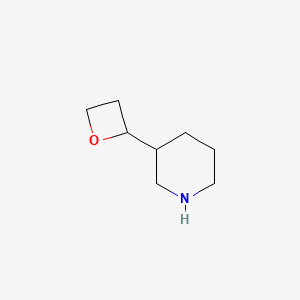
3-(Oxetan-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-2-yl)piperidine is a heterocyclic compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-2-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine ring. One common method is the cyclization of an appropriate precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be synthesized via intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles have been employed to produce oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce fully saturated piperidine derivatives .
Applications De Recherche Scientifique
3-(Oxetan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Oxetan-2-yl)piperidine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Azetidine: Another four-membered ring compound containing nitrogen.
Pyrrolidine: A five-membered ring compound with nitrogen.
Morpholine: A six-membered ring compound with both oxygen and nitrogen.
Uniqueness: 3-(Oxetan-2-yl)piperidine is unique due to the presence of both an oxetane and a piperidine ring, which imparts distinct physicochemical properties and reactivity. This dual-ring structure is not commonly found in other heterocyclic compounds, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-(oxetan-2-yl)piperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-9-4-1)8-3-5-10-8/h7-9H,1-6H2 |
Clé InChI |
GHGLJFQALAXWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)

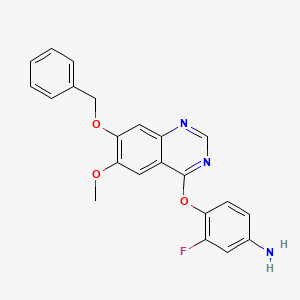
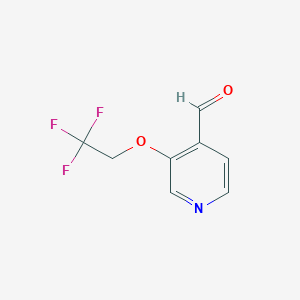
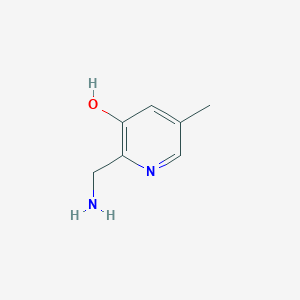
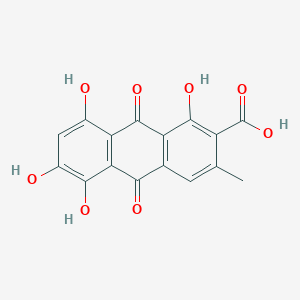
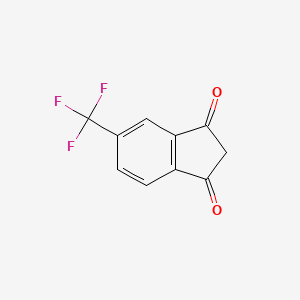
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
